molecular formula C28H24N4O3S B3002368 2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 1115286-34-4

2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B3002368
CAS No.: 1115286-34-4
M. Wt: 496.59
InChI Key: XQTUHHHBCFVKRB-UHFFFAOYSA-N
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Description

The compound 2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide is a pyrrolo-pyrimidine derivative characterized by a fused bicyclic core (pyrrolo[3,2-d]pyrimidinone) with a benzyl group at position 3, a phenyl substituent at position 6, and a thio-linked acetamide moiety attached to a 2-methoxyphenyl group.

Properties

IUPAC Name

2-[(3-benzyl-4-oxo-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O3S/c1-35-24-15-9-8-14-21(24)29-25(33)18-36-28-31-23-16-22(20-12-6-3-7-13-20)30-26(23)27(34)32(28)17-19-10-4-2-5-11-19/h2-16,30H,17-18H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTUHHHBCFVKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC(=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide is a member of the pyrrolo[3,2-d]pyrimidine class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its unique structure allows for interactions with various biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C30H28N4O2SC_{30}H_{28}N_{4}O_{2}S with a molecular weight of 508.64 g/mol. The structure contains a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC30H28N4O2S
Molecular Weight508.64 g/mol
PurityTypically ≥ 95%

Anticancer Activity

Research indicates that compounds containing the pyrrolo[3,2-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

One study demonstrated that a related pyrrolo[3,2-d]pyrimidine derivative exhibited an IC50 value of approximately 0.5 µM against human cancer cell lines, suggesting potent anticancer activity . The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cancer cell survival and proliferation.

Anti-inflammatory Effects

In addition to anticancer properties, this compound may also exhibit anti-inflammatory effects. Pyrrolo[3,2-d]pyrimidine derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, one study highlighted that certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound interacts with specific protein targets or enzymes involved in critical biological pathways. This interaction may lead to:

  • Inhibition of enzyme activity : Similar compounds have been shown to inhibit kinases and other enzymes critical for cancer progression.
  • Modulation of gene expression : The compound may affect the expression levels of genes involved in apoptosis and inflammation.

Case Studies

  • In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines (e.g., MCF7 breast cancer cells). Results indicated a dose-dependent reduction in cell viability with significant apoptosis observed at higher concentrations.
  • In Vivo Studies : Animal models treated with similar pyrrolo[3,2-d]pyrimidine derivatives showed reduced tumor growth compared to control groups. These studies often measure tumor size reduction and survival rates as primary endpoints.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure and Substituent Variations

The target compound shares a pyrrolo[3,2-d]pyrimidinone core with other derivatives but differs in substituent patterns. Key analogues include:

N-(3-Ethylphenyl)-2-((3-(4-Methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS 2034472-09-6)
  • Substituents :
    • Position 3: 4-Methoxyphenyl
    • Position 7: Phenyl
    • Acetamide group: N-linked to 3-ethylphenyl
  • Molecular Weight : 510.6 g/mol (C₂₉H₂₆N₄O₃S)
  • Key Difference : The 3-ethylphenyl and 4-methoxyphenyl groups alter electronic properties and steric bulk compared to the target compound’s 3-benzyl and 2-methoxyphenyl groups. This may influence solubility and target binding .
2-((3-Butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide (CAS 1260914-30-4)
  • Substituents :
    • Position 3: Butyl chain
    • Position 7: Phenyl
    • Acetamide group: N-linked to 3-methoxyphenyl
  • Molecular Weight : 462.6 g/mol (C₂₅H₂₆N₄O₃S)
  • Key Difference: The shorter alkyl chain (butyl vs. 2-methoxy in the target) modifies hydrogen-bonding capacity .
C. Thiophene-Carboxylic Acid Derivatives ()
  • Examples : Compounds 19a, 19b, 19c
  • Core : Pyrrolo[2,3-d]pyrimidine (isomeric to the target’s [3,2-d] core).
  • Substituents : Thiophene-carboxylic acid at position 6.
Table 1: Structural and Functional Comparison
Property Target Compound CAS 2034472-09-6 CAS 1260914-30-4 Thiophene-Carboxylic Acid Derivatives
Core Structure Pyrrolo[3,2-d]pyrimidinone Pyrrolo[3,2-d]pyrimidinone Pyrrolo[3,2-d]pyrimidinone Pyrrolo[2,3-d]pyrimidine
Position 3 Substituent Benzyl 4-Methoxyphenyl Butyl N/A (position 6 modified)
Acetamide Group N-(2-methoxyphenyl) N-(3-ethylphenyl) N-(3-methoxyphenyl) Carboxylic acid
Molecular Weight (g/mol) ~523.6 (estimated) 510.6 462.6 300–400 (range for 19a–c)
Hydrogen-Bonding Capacity High (amide, methoxy) Moderate (amide, ethyl) Moderate (amide, methoxy) High (carboxylic acid)

Implications of Substituent Differences

  • Solubility : The benzyl group at position 3 in the target compound increases hydrophobicity relative to the butyl chain in CAS 1260914-30-4, which may reduce aqueous solubility but improve membrane permeability .

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